Methyl 3,3-dimethoxy-2-methylpropanoate
Overview
Description
Methyl 3,3-dimethoxy-2-methylpropanoate is an organic compound with the molecular formula C7H14O4. It is a pale-yellow to yellow-brown liquid at room temperature. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,3-dimethoxy-2-methylpropanoate can be synthesized through the esterification of 3,3-dimethoxy-2-methylpropanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced catalysts and controlled reaction conditions ensures efficient production on a large scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethoxy-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3,3-dimethoxy-2-methylpropanoic acid.
Reduction: 3,3-dimethoxy-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3,3-dimethoxy-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into potential pharmaceutical applications involves its use in drug development.
Mechanism of Action
The mechanism of action of methyl 3,3-dimethoxy-2-methylpropanoate involves its reactivity with various chemical reagents. The methoxy groups and ester functionality make it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications it is used for .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3-dimethoxypropanoate: Similar in structure but lacks the methyl group on the second carbon.
Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate: Contains a phosphoryl group instead of the ester functionality.
Uniqueness
Methyl 3,3-dimethoxy-2-methylpropanoate is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to its analogs. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial settings .
Properties
IUPAC Name |
methyl 3,3-dimethoxy-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-5(6(8)9-2)7(10-3)11-4/h5,7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFKVFFWFXUWDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(OC)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80997888 | |
Record name | Methyl 3,3-dimethoxy-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80997888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76526-43-7 | |
Record name | Methyl 3,3-dimethoxy-2-methylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76526-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,3-dimethoxy-2-methylpropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076526437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3,3-dimethoxy-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80997888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,3-dimethoxy-2-methylpropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.329 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 3,3-dimethoxy-2-methylpropanoate in the synthesis of (+)-methyl 8-epi-nonactate?
A: this compound serves as a key reagent in the synthesis of a crucial β-alkoxymethacrylate intermediate. The research paper describes its reaction with a specific secondary alcohol (compound 6 in the paper) in the presence of an acid catalyst []. This reaction forms the β-alkoxymethacrylate (compound 7), which is then subjected to a radical cyclization reaction, a critical step in forming the desired tetrahydrofuran ring system found in the target molecule, (+)-methyl 8-epi-nonactate.
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